4-溴-2-氟-3-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

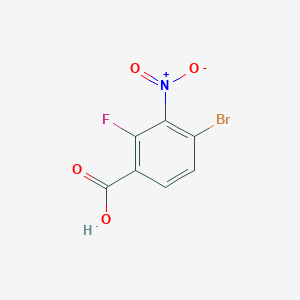

4-Bromo-2-fluoro-3-nitrobenzoic acid is a derivative of benzoic acid having a bromo, fluoro, and nitro substituents at the 4-, 2-, and 3-positions respectively . The functional groups in this compound possess different reactivities .

Synthesis Analysis

In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines . Another synthesis method starts from o-methyl phenol, selectively generating a key intermediate 2-methyl-6-nitrophenol through nitration reaction, generating 2-chloro-3-nitrotoluene through hydroxyl chlorination, generating 2-fluoro-3-nitrotoluene through fluoro reaction, and finally oxidizing methyl to generate 2-fluoro-3-nitrobenzoic acid under the action of an oxidant .Molecular Structure Analysis

The molecular formula of 4-Bromo-2-fluoro-3-nitrobenzoic acid is C7H4BrFNO4 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

The carboxylic acid in 4-fluoro-3-nitrobenzoic acid reacts with alcohols for esters . Fluoride substituent favours nucleophilic aromatic substitution while nitro group can be reduced to an amine as a nucleophile .Physical And Chemical Properties Analysis

4-Fluoro-3-nitrobenzoic acid is a solid with a melting point of 123-126 °C (lit.) . It is soluble in 95% ethanol .科学研究应用

Synthesis of Biaryl Intermediates

“4-Bromo-2-fluorobenzoic acid” may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This process is crucial in the production of a wide range of chemicals, including pharmaceuticals and polymers.

Preparation of Benzimidazoles

This compound can be used as a starting reagent in the preparation of novel benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that have a wide range of applications, including antifungal, antiparasitic, and anticancer activities.

Antimycobacterial Activity

Novel benzimidazoles synthesized using “4-Bromo-2-fluoro-3-nitrobenzoic acid” have shown antimycobacterial activity . This suggests potential applications in the development of new drugs for the treatment of mycobacterial infections, such as tuberculosis.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

The compound can also be used in the preparation of a series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . These inhibitors have potential applications in the treatment of neurodegenerative diseases like Alzheimer’s.

Pictet-Spengler Reaction

“4-Bromo-2-fluoro-3-nitrobenzoic acid” can be used in the preparation of bis(heterocyclic) skeletal precursors for the Pictet-Spengler reaction . This reaction is a key step in the biosynthesis of many natural products, including alkaloids.

Safety and Handling

While not a direct application, it’s important to note the safety information related to “4-Bromo-2-fluoro-3-nitrobenzoic acid”. It is classified under GHS07, with hazard statements H315, H319, and H335 . This indicates that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

安全和危害

未来方向

The ortho-position of fluoride and nitro makes 4-fluoro-3-nitrobenzoic acid an ideal precursor for making benzimidazoles derivatives . These derivatives are active pharmaceutical ingredients applied as antimicrobials, opioids, antipsychotics, and antihistamines , indicating potential future directions in pharmaceutical applications.

Relevant Papers One relevant paper discusses a multi-step synthetic sequence where 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles . Another paper discusses the synthesis of 2-fluoro-3-nitrobenzoic acid from 2-fluoro-3-nitrotoluene .

属性

IUPAC Name |

4-bromo-2-fluoro-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVZJUGOZVJLBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-3-nitrobenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2413901.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2413907.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2413912.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2413914.png)

![4-(7-Methoxy-1-benzofuran-2-yl)-6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B2413915.png)

![diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2413916.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbut-2-enamide](/img/structure/B2413917.png)

![Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2413918.png)

![Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2413922.png)